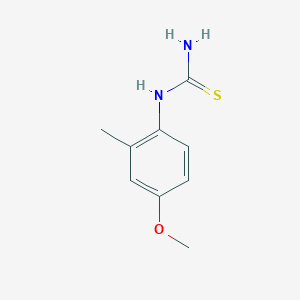
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is a chemical compound with the molecular formula C8H14ClNO3 . It has a molecular weight of 207.66 . The compound is also known as tert-butyl (2-chloroacetyl)glycinate .
Molecular Structure Analysis
The InChI code for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is 1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 67-68 degrees Celsius . More detailed physical and chemical properties may be available in specific product documentation or safety data sheets.Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate involves the reaction of tert-butyl 2-aminobenzoate with 2-chloroacetyl chloride, followed by reaction with phenylacetic acid.", "Starting Materials": [ "tert-butyl 2-aminobenzoate", "2-chloroacetyl chloride", "phenylacetic acid", "diethyl ether", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-aminobenzoate in diethyl ether and add 2-chloroacetyl chloride dropwise with stirring. Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 2: Add a solution of sodium bicarbonate to the reaction mixture to neutralize the excess 2-chloroacetyl chloride. Extract the product with diethyl ether and wash the organic layer with water.", "Step 3: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain tert-butyl 2-(2-chloroacetamido)benzoate.", "Step 4: Dissolve tert-butyl 2-(2-chloroacetamido)benzoate in diethyl ether and add phenylacetic acid dropwise with stirring. Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to acidify the solution. Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain tert-butyl 2-(2-chloroacetamido)-2-phenylacetate.", "Step 7: Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol.", "Step 8: Dry the product under vacuum to obtain pure tert-butyl 2-(2-chloroacetamido)-2-phenylacetate." ] } | |
Numéro CAS |
1955507-40-0 |
Nom du produit |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
Formule moléculaire |
C14H18ClNO3 |
Poids moléculaire |
283.8 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



